O=C(O)/C=C/C1=CC=C(OC)C2=C1C=CC=C2
. This string represents the structure of the molecule in a linear format.
3-(4-Methoxy-1-naphthyl)acrylic acid is an organic compound characterized by its molecular formula and a molecular weight of approximately 228.24 g/mol. This compound features a naphthalene ring substituted with a methoxy group and an acrylic acid moiety, making it a significant structure in organic chemistry with various applications in scientific research and industry. The compound is identified by its CAS number 15971-30-9 .
3-(4-Methoxy-1-naphthyl)acrylic acid can be sourced from chemical suppliers such as Sigma-Aldrich and VWR, which provide it for research purposes. It is classified under organic compounds, specifically as an acrylic acid derivative due to the presence of the acrylic acid functional group. Its structural characteristics position it within the category of aromatic compounds, which are known for their stability and unique reactivity patterns.
The synthesis of 3-(4-Methoxy-1-naphthyl)acrylic acid typically involves a multi-step reaction process. The primary method includes the condensation reaction of 4-methoxy-1-naphthaldehyde with malonic acid in the presence of a base, often using solvents like ethanol or methanol. This reaction is followed by decarboxylation to yield the final product.
The molecular structure of 3-(4-Methoxy-1-naphthyl)acrylic acid consists of:
3-(4-Methoxy-1-naphthyl)acrylic acid undergoes several notable chemical reactions:
The mechanism of action for 3-(4-Methoxy-1-naphthyl)acrylic acid involves its interaction with specific molecular targets, including enzymes and receptors. The methoxy group enhances binding affinity to these targets, while the acrylic acid moiety participates in various biochemical pathways. This interaction can modulate enzyme activity or receptor signaling, leading to potential therapeutic effects such as anti-inflammatory or anticancer properties.
Relevant data indicates that this compound exhibits typical reactivity associated with both aromatic compounds and carboxylic acids, making it versatile for various chemical applications.
3-(4-Methoxy-1-naphthyl)acrylic acid has several scientific applications:
3-(4-Methoxy-1-naphthyl)acrylic acid is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as (2E)-3-(4-methoxynaphthalen-1-yl)prop-2-enoic acid. This nomenclature specifies:
The compound’s CAS registry numbers are 15971-30-9 (primary) and 1685-80-9 (alternate) [2] [10]. Common synonyms include Timtec-BB SBB002366, Rarechem BK HW 0218, and 3-(4-methoxynaphthalen-1-yl)acrylic acid [4] [10].
Table 1: Nomenclature and Identifiers
Classification Type | Identifier |
---|---|
IUPAC Name | (2E)-3-(4-Methoxynaphthalen-1-yl)prop-2-enoic acid |
CAS Registry Numbers | 15971-30-9, 1685-80-9 |
Common Synonyms | Timtec-BB SBB002366; Rarechem BK HW 0218; 3-(4-Methoxynaphth-1-yl)-2-propenoic acid |
The compound has a molecular formula of C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol [2] [7] [10]. Key structural features include:
Isomerism Considerations:
Table 2: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂O₃ |
Molecular Weight | 228.24 g/mol |
Boiling Point | 185–200 °C (40 Torr) |
Predicted Density | 1.246 ± 0.06 g/cm³ |
pKa | 4.74 ± 0.30 |
Although experimental spectra are not fully detailed in public sources, characteristic spectroscopic signatures can be inferred from molecular structure and limited data:
Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy:
UV-Vis Spectroscopy:
Table 3: Predicted Spectroscopic Signatures
Spectroscopy | Key Assignments |
---|---|
¹H NMR | δ 8.0 (d, J=16 Hz, =CHCOO); δ 6.4 (d, J=16 Hz, ArCH=); δ 4.0 (s, OCH₃); δ 7.4–8.2 (m, naphthalene) |
IR | 2500–3000 cm⁻¹ (O-H); 1680–1710 cm⁻¹ (C=O); 1630 cm⁻¹ (C=C) |
UV-Vis | λ_max ~300–350 nm (π→π*) |
No single-crystal X-ray diffraction data for this compound is publicly available. However, physicochemical properties provide insight into its solid-state behavior:
Conformational Analysis:
Computational Insights:
Gaps in Research: Experimental validation via X-ray diffraction or electron crystallography is needed to resolve precise unit cell parameters, space group, and intermolecular interactions. Such studies would clarify how methoxy orientation and hydrogen bonding govern supramolecular assembly.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8